molecular formula C27H27N3O2S B266632 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No. B266632
M. Wt: 457.6 g/mol
InChI Key: OHHCWOJARHTQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-ethylphenyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-ethylphenyl)acetamide is not fully understood. However, it has been suggested that this compound may act as a proteasome inhibitor, which could lead to the inhibition of tumor growth and the induction of apoptosis.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-ethylphenyl)acetamide. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to have anti-inflammatory effects and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-ethylphenyl)acetamide in lab experiments is its potential to inhibit tumor growth and induce apoptosis. However, one of the limitations is the lack of understanding of its mechanism of action, which could hinder its development as a potential therapeutic agent.

Future Directions

There are several future directions for the study of 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-ethylphenyl)acetamide. One area of research could focus on further investigating its mechanism of action and identifying potential targets for its therapeutic effects. Another direction could be the development of more efficient synthesis methods for this compound. Additionally, the potential use of this compound in combination with other therapeutic agents could also be explored.

Synthesis Methods

The synthesis of 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-ethylphenyl)acetamide has been reported in several studies. One of the methods involves the reaction of 4-methylphenylacetonitrile with 1,2,3,4-tetrahydroisoquinoline-3-thiol in the presence of a base, followed by the reaction with ethyl 2-bromoacetate. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Scientific Research Applications

2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-ethylphenyl)acetamide has been studied for its potential applications in scientific research. This compound has shown promising results in several areas, including cancer research, neurodegenerative diseases, and inflammation.

properties

Product Name

2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-ethylphenyl)acetamide

Molecular Formula

C27H27N3O2S

Molecular Weight

457.6 g/mol

IUPAC Name

2-[[3-cyano-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C27H27N3O2S/c1-3-18-9-13-20(14-10-18)29-24(32)16-33-27-21(15-28)25(19-11-7-17(2)8-12-19)26-22(30-27)5-4-6-23(26)31/h7-14,25,30H,3-6,16H2,1-2H3,(H,29,32)

InChI Key

OHHCWOJARHTQIG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)C)C#N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)C)C#N

Origin of Product

United States

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